N-(4-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}phenyl)-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide
Overview
Description
N-(4-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}phenyl)-2-(tricyclo[3311~3,7~]dec-1-yl)acetamide is a complex organic compound that features an adamantyl group, a piperazinyl group, and a methylbenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}phenyl)-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide typically involves multiple steps. One common approach starts with the adamantyl group, which can be introduced through the reaction of 1-adamantanol with 4-bromophenol in the presence of an acid catalyst . The piperazinyl group is then introduced through a nucleophilic substitution reaction with 4-methylbenzoyl chloride . The final step involves the coupling of the adamantyl and piperazinyl intermediates under specific conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity . The use of environmentally friendly solvents and catalysts is also a focus in industrial settings to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(4-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}phenyl)-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include oxidized and reduced derivatives, as well as substituted compounds with different functional groups attached to the piperazinyl group .
Scientific Research Applications
N-(4-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}phenyl)-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}phenyl)-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide involves its interaction with specific molecular targets. The adamantyl group is known for its ability to enhance the stability and bioavailability of compounds, while the piperazinyl group can interact with various receptors and enzymes. The compound’s effects are mediated through these interactions, leading to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
2-(1-adamantyl)-4-methylphenol: Shares the adamantyl group and has similar chemical properties.
1-adamantylamine: Contains the adamantyl group and is used in similar applications.
Uniqueness
N-(4-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}phenyl)-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide is unique due to the combination of its adamantyl, piperazinyl, and methylbenzoyl groups. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
IUPAC Name |
2-(1-adamantyl)-N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37N3O2/c1-21-2-4-25(5-3-21)29(35)33-12-10-32(11-13-33)27-8-6-26(7-9-27)31-28(34)20-30-17-22-14-23(18-30)16-24(15-22)19-30/h2-9,22-24H,10-20H2,1H3,(H,31,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIOHLGDMDVAKHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)CC45CC6CC(C4)CC(C6)C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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